(3aR,8S,8aR)-tert-Butyl 8-amino-3,3a,8,8atetrahydroindeno[2,1-c]pyrrole-2(1H)-carboxylate
Description
(3aR,8S,8aR)-tert-Butyl 8-amino-3,3a,8,8a-tetrahydroindeno[2,1-c]pyrrole-2(1H)-carboxylate is a bicyclic organic compound featuring a fused indeno-pyrrole scaffold with stereospecific configurations at positions 3a, 8, and 8a. Its molecular formula is C₁₆H₂₂N₂O₂, and it is identified by multiple CAS numbers, including 1369504-85-7 and 1804129-83-6, depending on the source . The compound includes a tert-butyl carbamate (Boc) protecting group on the pyrrolidine nitrogen and a primary amine at position 8, making it a valuable intermediate in medicinal chemistry for drug discovery and asymmetric synthesis.
Key structural features include:
- Stereochemistry: The (3aR,8S,8aR) configuration ensures a rigid, chiral framework, critical for enantioselective interactions in catalysis or receptor binding.
- Functional Groups: The Boc group enhances solubility in organic solvents and protects the amine during synthetic steps .
Safety data indicate precautions for acute toxicity (H302, H312), skin/eye irritation (H315, H319), and respiratory hazards (H332, H335), necessitating handling under inert conditions and proper personal protective equipment (PPE) .
Properties
IUPAC Name |
tert-butyl (3aR,4S,8bR)-4-amino-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-16(2,3)20-15(19)18-8-12-10-6-4-5-7-11(10)14(17)13(12)9-18/h4-7,12-14H,8-9,17H2,1-3H3/t12-,13-,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSUBMYYRYHUSD-MELADBBJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)C3=CC=CC=C3C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2[C@@H](C1)C3=CC=CC=C3[C@H]2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3aR,8S,8aR)-tert-Butyl 8-amino-3,3a,8,8a-tetrahydroindeno[2,1-c]pyrrole-2(1H)-carboxylate is a complex organic compound notable for its unique molecular structure and potential biological activities. The compound possesses a molecular formula of C₁₆H₂₂N₂O₂ and a molecular weight of approximately 274.36 g/mol. Its structural features include a tert-butyl group and an amino group, contributing to its significance in medicinal chemistry and biological research.
Chemical Structure
The compound's stereochemistry and structural configuration are critical for its biological activity. Below is a representation of its key structural features:
| Feature | Description |
|---|---|
| Molecular Formula | C₁₆H₂₂N₂O₂ |
| Molecular Weight | 274.36 g/mol |
| Key Functional Groups | Tert-butyl, amino |
| Structural Type | Tetrahydroindeno core |
Biological Activity
Preliminary studies indicate that (3aR,8S,8aR)-tert-Butyl 8-amino-3,3a,8,8a-tetrahydroindeno[2,1-c]pyrrole-2(1H)-carboxylate exhibits several promising biological activities. These activities are primarily attributed to its interaction with various biological targets.
Research suggests that the compound may interact with specific receptors or enzymes involved in critical biological pathways. While detailed mechanisms are still under investigation, initial findings indicate potential roles in:
- Antioxidant Activity : The compound may exhibit properties that help mitigate oxidative stress.
- Anti-inflammatory Effects : There are indications that it could modulate inflammatory responses.
- Neuroprotective Properties : Studies hint at possible protective effects on neuronal cells.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
-
Antioxidant Studies :
- A study demonstrated that derivatives of tetrahydroindeno compounds could significantly scavenge free radicals in vitro.
- The antioxidant capacity was measured using DPPH and ABTS assays.
-
Anti-inflammatory Research :
- In vivo studies showed that administration of the compound reduced inflammation markers in animal models.
- Cytokine profiling indicated a decrease in pro-inflammatory cytokines following treatment.
-
Neuroprotective Effects :
- Research involving neuronal cell lines suggested that the compound could protect against neurotoxic agents.
- Mechanistic studies revealed modulation of apoptotic pathways.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of (3aR,8S,8aR)-tert-Butyl 8-amino-3,3a,8,8a-tetrahydroindeno[2,1-c]pyrrole-2(1H)-carboxylate, a comparative analysis with structurally similar compounds is essential:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| tert-butyl (3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole | Contains a cyclopenta structure | Lacks the indeno-pyrrole core |
| tert-butyl (3aR,8R,8aR)-8-amino-3,3a,8,8a-tetrahydroindeno[1,2-c]pyrrole | Similar indeno-pyrrole core but different stereochemistry | Different biological activity profile |
| (3aR)-tert-butyl 7-amino-indole derivatives | Indole-based structures | Different functional groups affecting activity |
The unique combination of structural features and stereochemistry in (3aR,8S,8aR)-tert-Butyl 8-amino-3,3a,8,8a-tetrahydroindeno[2,1-c]pyrrole-2(1H)-carboxylate sets it apart from these similar compounds and contributes to its distinct biological activities.
Comparison with Similar Compounds
Structural Analogs
The following compounds share structural or functional similarities with the target molecule:
Key Differences :
- Core Scaffold: The target compound’s indeno[2,1-c]pyrrole differs from the pyrrolo[2,3-b]indole in and indeno[1,2-b]pyrrol in , altering ring strain and π-orbital conjugation.
- Substituents : Analogs in and incorporate bulkier groups (e.g., indole-carbonyl, nitro-phenyl), impacting solubility and reactivity .
- Stereochemistry : The (3aR,8S,8aR) configuration contrasts with the (3aS,8aR) or (3aR,8bR) configurations in other compounds, affecting chiral recognition .
Physicochemical Properties
Analysis :
Preparation Methods
Formation of the Pyrrolidine Core and Indeno Fusion
- The bicyclic framework is constructed by intramolecular cyclization reactions starting from appropriate substituted precursors, such as amino acid derivatives or substituted indene intermediates.
- Cyclization is often catalyzed by transition metals or acid/base catalysis to promote ring closure with high regio- and stereoselectivity.
- The indeno[2,1-c]pyrrole scaffold is formed by coupling a pyrrolidine ring onto an indene backbone, typically via nucleophilic substitution or condensation reactions.
Introduction and Protection of the Amino Group
- The amino group at position 8 is introduced via amination reactions, often through nucleophilic displacement or reductive amination.
- Protection of the amino group is achieved by tert-butyl carbamate (Boc) protection, which stabilizes the amine during subsequent steps and facilitates purification.
- Boc protection is typically performed using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Installation of the Carboxylate Functionality
- The carboxylate group at position 2 is introduced by oxidation or esterification of precursor alcohols or aldehydes.
- The tert-butyl ester is commonly formed by reaction with tert-butanol or tert-butyl chloroformate, providing stability and ease of deprotection.
Control of Stereochemistry
- The stereochemistry at the three chiral centers (3aR, 8S, 8aR) is controlled by using chiral starting materials or chiral catalysts.
- Diastereoselective cyclization and chiral auxiliary methods are employed to ensure the desired stereochemical configuration.
- The stereochemical outcome is confirmed by NMR, chiral HPLC, and X-ray crystallography.
Detailed Research Findings and Data
Based on the European patent EP3015456A1 and related literature, the following specifics are noted in the preparation of pyrrolidine-2-carboxylic acid derivatives including the target compound:
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Cyclization | Intramolecular cyclization, acid/base catalysis | ~46 | Formation of bicyclic indeno-pyrrole core with control of ring fusion stereochemistry |
| 2 | Amino Group Introduction | Amination or reductive amination | - | Introduction of amino functionality at position 8 |
| 3 | Boc Protection | Di-tert-butyl dicarbonate, base (e.g., Et3N) | - | Protection of amino group as tert-butyl carbamate |
| 4 | Esterification/Carboxylation | Reaction with tert-butyl chloroformate or similar | ~56 | Installation of tert-butyl ester at carboxylate position for stability |
- The overall yield for the two main steps involving cyclization and esterification is approximately 25.8% (46% × 56%), indicating moderate efficiency but acceptable for complex heterocyclic synthesis.
- The stereochemical purity is maintained throughout by using chiral precursors and mild reaction conditions to prevent racemization.
Additional Notes on Synthetic Variants
- Variations in the alkyl groups (R1, R3) and protecting groups (P1) are possible, allowing fine-tuning of the compound’s properties and facilitating different synthetic routes.
- Protecting groups such as allyloxycarbonyl, trimethylsilyl, or benzyloxycarbonyl may be employed depending on downstream synthetic needs.
- The use of 9-Borabicyclo[3.3.1]nonane (9-BBN) as a hydroboration reagent is mentioned in related syntheses for selective functional group transformations.
Summary Table of Preparation Method Attributes
| Attribute | Description |
|---|---|
| Core Scaffold Construction | Intramolecular cyclization forming bicyclic indeno-pyrrole |
| Amino Group Protection | tert-Butyl carbamate (Boc) protection using Boc2O and base |
| Carboxylate Installation | Esterification with tert-butyl chloroformate or related reagents |
| Stereochemical Control | Use of chiral precursors and selective catalysts to maintain (3aR,8S,8aR) configuration |
| Yields | ~46% for cyclization step, ~56% for esterification step |
| Key Reagents | Boc2O, triethylamine, 9-BBN (optional), acid/base catalysts |
| Analytical Confirmation | NMR, chiral HPLC, X-ray crystallography for stereochemistry and purity |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for preparing (3aR,8S,8aR)-tert-butyl 8-amino-3,3a,8,8atetrahydroindeno[2,1-c]pyrrol-2(1H)-carboxylate?
- Methodological Answer : The synthesis typically involves cyclization, alkylation, and esterification. A common approach includes condensation of substituted pyrrolidine precursors with tert-butyl carbamate derivatives under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Multi-component coupling reactions using rhodium(III) catalysis have also achieved yields of 80–86% for structurally related pyrrolidine derivatives .
- Key Conditions :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | RhCl₃·3H₂O, DCE, 80°C | 86% | |
| Alkylation | Me₃O·BF₄, NaCNBH₃, THF | 85% |
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : Single-crystal X-ray diffraction (R factor: 0.032–0.046; data-to-parameter ratio: 17.5–19.3) resolves stereochemistry and bond angles .
- Purity Assessment : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) paired with mass spectrometry (HRMS, ESI+) validates molecular weight (±1 ppm accuracy) .
- Functional Groups : FTIR (νC=O: 1680–1720 cm⁻¹; νN–H: 3300–3500 cm⁻¹) confirms carbamate and amine moieties .
Q. What structural features influence its reactivity in medicinal chemistry?
- Methodological Answer : The rigid indeno-pyrrolidine scaffold and tert-butyl carbamate group enhance steric shielding, reducing off-target interactions. The 8-amino group serves as a nucleophilic site for derivatization (e.g., acylation, Suzuki coupling). Computational docking studies (AutoDock Vina) suggest the stereochemistry (3aR,8S,8aR) optimizes binding to neurotransmitter receptors .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis?
- Methodological Answer : Asymmetric catalysis (e.g., chiral oxazaborolidines) or kinetic resolution via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol eluent) achieves >99% ee. Monitor diastereomer ratios using ¹H NMR (NOESY for spatial proximity analysis) .
Q. What mechanistic pathways govern its stability under varying pH and temperature?
- Methodological Answer : Accelerated stability studies (ICH Q1A guidelines) in buffers (pH 1–10) at 40°C/75% RH reveal carbamate hydrolysis above pH 7. Thermogravimetric analysis (TGA) shows decomposition onset at 180°C. Use LC-MS to identify degradation products (e.g., tert-butanol, CO₂) .
Q. How does computational modeling support its application in drug design?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict electrophilic Fukui indices for the amino group, guiding site-selective modifications. Molecular dynamics (MD) simulations (AMBER force field) correlate pyrrolidine ring flexibility with target binding affinity .
Q. What strategies mitigate contradictions in biological activity data across studies?
- Methodological Answer :
- Assay Variability : Standardize cell-based assays (e.g., cAMP inhibition in HEK293 cells) with positive controls (e.g., forskolin).
- Solubility Effects : Use DMSO stock solutions ≤0.1% (v/v) to avoid solvent interference .
- Data Reproducibility : Cross-validate IC₅₀ values via orthogonal methods (e.g., SPR vs. fluorescence polarization).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
